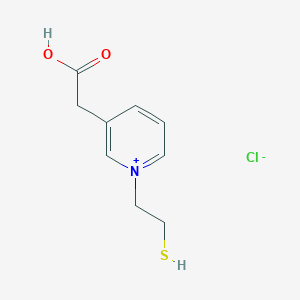
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as carboxymethyl and sulfanylethyl in the molecule suggests potential reactivity and utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the carboxymethyl and sulfanylethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the carboxymethyl group may result in ester or amide derivatives.
Applications De Recherche Scientifique
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The carboxymethyl and sulfanylethyl groups may interact with enzymes or receptors, modulating their activity. The pyridinium ring can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Chloride: A simpler analog without the carboxymethyl and sulfanylethyl groups.
Nicotinamide Adenine Dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions.
Propriétés
| 103868-63-9 | |
Formule moléculaire |
C9H12ClNO2S |
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
2-[1-(2-sulfanylethyl)pyridin-1-ium-3-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-8-2-1-3-10(7-8)4-5-13;/h1-3,7H,4-6H2,(H-,11,12,13);1H |
Clé InChI |
KLFCHFJKYXWOOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)CCS)CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

